Cas no 27408-34-0 (Ethanone, 1-(5-amino-2-benzofuranyl)-)

Ethanone, 1-(5-amino-2-benzofuranyl)-, is a benzofuran-derived ketone compound featuring an amino substituent at the 5-position of the benzofuran ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both the amino and carbonyl groups allows for versatile chemical transformations, including condensation, acylation, and nucleophilic addition reactions. Its well-defined molecular framework ensures consistent performance in synthetic pathways. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable use in research and industrial processes.
Ethanone, 1-(5-amino-2-benzofuranyl)- structure
27408-34-0 structure
Product Name:Ethanone, 1-(5-amino-2-benzofuranyl)-
CAS No:27408-34-0
MF:C10H9NO2
MW:175.183962583542
CID:1431856
PubChem ID:3783367
Update Time:2025-10-29

Ethanone, 1-(5-amino-2-benzofuranyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(5-amino-2-benzofuranyl)-
    • 1-(5-amino-1-benzofuran-2-yl)ethanone
    • 1-(5-Aminobenzofuran-2-yl)ethan-1-one
    • 27408-34-0
    • 1-(5-aminobenzo[b]furan-2-yl)ethan-1-one
    • D73255
    • SCHEMBL3488095
    • DB-290805
    • 1-(5-amino-1-benzofuran-2-yl)ethan-1-one
    • SCXZAKMQIFBWMR-UHFFFAOYSA-N
    • 1-(5-aminobenzofuran-2-yl)ethanone
    • CS-0062584
    • Inchi: 1S/C10H9NO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,11H2,1H3
    • InChI Key: SCXZAKMQIFBWMR-UHFFFAOYSA-N
    • SMILES: O1C(C(C)=O)=CC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • PSA: 56.23

Ethanone, 1-(5-amino-2-benzofuranyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM538909-1g
1-(5-Aminobenzofuran-2-yl)ethan-1-one
27408-34-0 95%+
1g
$1141 2024-07-28

Additional information on Ethanone, 1-(5-amino-2-benzofuranyl)-

Ethanone, 1-(5-amino-2-benzofuranyl)- (CAS No. 27408-34-0): A Comprehensive Overview

Ethanone, 1-(5-amino-2-benzofuranyl)-, identified by its Chemical Abstracts Service (CAS) number 27408-34-0, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a benzofuranyl moiety linked to an acetone backbone, has garnered attention due to its versatile applications and potential in various biochemical pathways. The structural uniqueness of Ethanone, 1-(5-amino-2-benzofuranyl)- lies in its ability to interact with multiple biological targets, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The benzofuranyl group in Ethanone, 1-(5-amino-2-benzofuranyl)- contributes to its pharmacological properties by providing a scaffold that can engage with enzymes and receptors. Recent studies have highlighted the importance of benzofuranyl derivatives in medicinal chemistry due to their ability to modulate biological functions. For instance, compounds containing this moiety have been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The amino substituent at the 5-position further enhances the reactivity and binding affinity of the molecule, making it an attractive scaffold for designing novel therapeutic agents.

In the context of contemporary research, Ethanone, 1-(5-amino-2-benzofuranyl)- has been investigated for its potential role in addressing neurological disorders. The benzofuranyl ring is known to interact with various neurotransmitter systems, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's ability to cross the blood-brain barrier has made it a subject of interest for researchers looking to develop central nervous system (CNS) drugs. Preclinical studies have demonstrated that derivatives of this compound can modulate synaptic plasticity and neuroinflammation, offering a promising avenue for therapeutic intervention.

The synthesis of Ethanone, 1-(5-amino-2-benzofuranyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzofuranyl ring is typically constructed through cyclization reactions involving o-hydroxyphenylacetic acid derivatives or through palladium-catalyzed cross-coupling reactions. The introduction of the amino group at the 5-position is achieved through nucleophilic substitution or reduction reactions. Advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize the yield and purity of the final product. These methods not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.

The pharmacological activity of Ethanone, 1-(5-amino-2-benzofuranyl)- has been extensively studied in vitro and in vivo. In cell-based assays, this compound has shown inhibitory effects on various enzymes involved in inflammation and cancer progression. For example, it has been found to suppress the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in prostaglandin synthesis. Furthermore, animal models have demonstrated that Ethanone, 1-(5-amino-2-benzofuranyl)- can reduce tumor growth and metastasis by modulating signaling pathways such as MAPK and PI3K/Akt. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

The future prospects of Ethanone, 1-(5-amino-2-benzofuranyl)- in pharmaceutical research are vast. Ongoing studies are focused on identifying structural analogs that can enhance its potency and selectivity while minimizing side effects. Computational modeling techniques such as molecular docking and virtual screening are being utilized to predict the binding interactions between this compound and biological targets. Additionally, biocatalytic approaches are being explored to develop more sustainable synthetic routes for producing high-quality batches of this compound. These efforts aim to accelerate the translation of laboratory findings into clinical applications.

In conclusion, Ethanone, 1-(5-amino-2-benzofuranyl)- (CAS No. 27408-34-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing drugs targeting various diseases, particularly neurological disorders and cancer. The ongoing research into this compound highlights its importance as a lead molecule for developing novel therapeutic agents. As scientific understanding continues to evolve, it is expected that Ethanone, 1-(5-amino-2-benzofuraryl)- will play an increasingly crucial role in advancing medical treatments and improving patient outcomes.

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